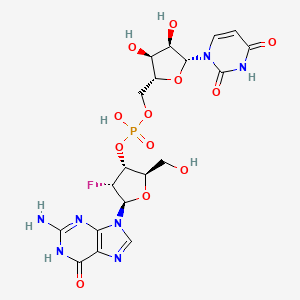
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzoylhydrazino group attached to a propionitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile typically involves the reaction of 2,2-dimethylhydrazine with benzoyl chloride to form the benzoylhydrazine intermediate. This intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The benzoylhydrazino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions result in various substituted derivatives of the original compound.
科学的研究の応用
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1-benzoylhydrazine
- 3-(2,2-Dimethyl-1-benzoylhydrazino)ethylpropionate
- 2,2-Dimethyl-1-benzoylhydrazinoacetic acid
Uniqueness
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile is unique due to its specific structural features, such as the presence of both a benzoylhydrazino group and a propionitrile moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
特性
CAS番号 |
96804-12-5 |
|---|---|
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-N',N'-dimethylbenzohydrazide |
InChI |
InChI=1S/C12H15N3O/c1-14(2)15(10-6-9-13)12(16)11-7-4-3-5-8-11/h3-5,7-8H,6,10H2,1-2H3 |
InChIキー |
VALBULOWXGVDNX-UHFFFAOYSA-N |
正規SMILES |
CN(C)N(CCC#N)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


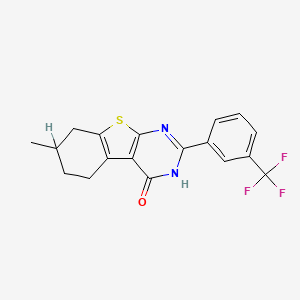
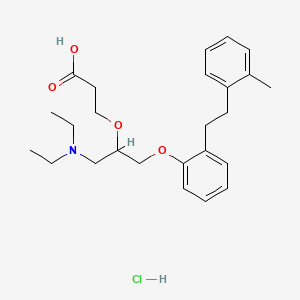
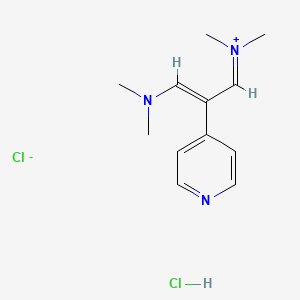
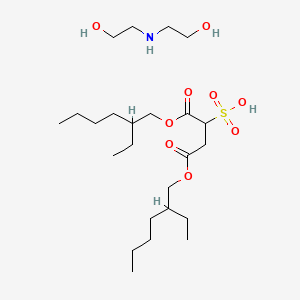


![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
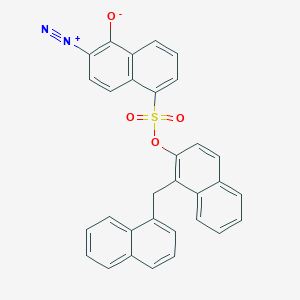
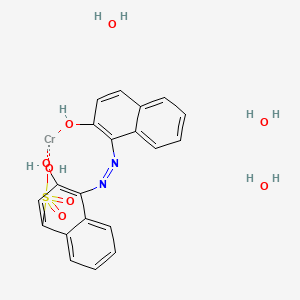
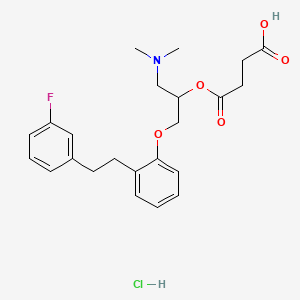

![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

